4,4'-Trimethylenedipyridine

Catalog No.
S604355
CAS No.
17252-51-6
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Trimethylenedipyridine

CAS Number

17252-51-6

Product Name

4,4'-Trimethylenedipyridine

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2

Solubility

29.7 [ug/mL]

Synonyms

1,3-bis(4-pyridyl)propane

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2

Coordination Chemistry:

  • Ligand in metal complexes: TMD can act as a ligand, forming bonds with metal ions. This property makes it useful in the study of coordination chemistry, which explores the formation, structure, and properties of coordination complexes. For example, researchers have used TMD as a ligand in studies of osmium complexes. These complexes can exhibit interesting photophysical and electrochemical properties, which are potentially useful in applications such as solar energy conversion and light-emitting devices.

Material Science:

  • Building block for metal-organic frameworks (MOFs): TMD can be used as a building block in the synthesis of MOFs, which are porous materials with a wide range of potential applications. For example, researchers have synthesized cadmium-organic frameworks (Cd-MOFs) using TMD as a linker molecule []. These Cd-MOFs exhibit interesting properties such as high thermal stability and large pore volumes, which make them potentially useful for gas storage and separation applications.

4,4'-Trimethylenedipyridine is an organic compound characterized by its linear structure, which features a central propane chain flanked by two pyridine rings. The molecular formula is C13H14N2C_{13}H_{14}N_{2}, and it has a molecular weight of approximately 214.26 g/mol. Each pyridine ring contains a nitrogen atom within a six-membered aromatic structure, providing two electron-donating centers that can coordinate with metal ions, making this compound of interest in coordination chemistry and material science .

The chemical reactivity of 4,4'-Trimethylenedipyridine primarily involves its ability to form coordination complexes with various metal ions. For instance, reactions with divalent metal halides, such as zinc chloride or bromide, yield coordination complexes like (H2mpd)ZnCl4H2O(H_2mpd)ZnCl_4\cdot H_2O and similar structures . The compound has also been utilized in the synthesis of metal-organic frameworks (MOFs), demonstrating its versatility in forming complex structures under hydrothermal conditions .

Several synthesis methods for 4,4'-Trimethylenedipyridine have been documented:

  • From 4-Vinylpyridine and 4-Methylpyridine: This method involves polymerization techniques to obtain the desired compound.
  • Hydrothermal Synthesis: The compound can be synthesized through hydrothermal reactions involving metal salts and 4,4'-Trimethylenedipyridine under controlled temperature and pressure conditions .
  • Direct Reaction with Metal Halides: The reaction of divalent metal halides with 4,4'-Trimethylenedipyridine in acidic conditions leads to various coordination complexes .

4,4'-Trimethylenedipyridine has several notable applications:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes which are useful in catalysis and materials science.
  • Material Science: Its ability to form stable complexes makes it a candidate for developing new functional materials and catalysts.
  • Environmental Chemistry: Research indicates potential use in adsorptive removal processes for pollutants such as dyes from aqueous solutions .

Interaction studies involving 4,4'-Trimethylenedipyridine focus on its coordination properties with various metal ions. These studies reveal how the flexibility of the trimethylene linker influences the structure and stability of the resulting coordination polymers. For example, interactions with zinc ions have been shown to yield novel hybrid networks that exhibit unique structural properties . Further research is needed to explore its interactions with other biologically relevant molecules.

Several compounds share structural similarities with 4,4'-Trimethylenedipyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2,2'-BipyridineBidentate ligandForms stable chelate complexes; widely used in catalysis.
1,10-PhenanthrolineBidentate ligandStronger chelation properties; used in metal ion detection.
4,4'-BipyridineLinear dipyridyl ligandSimilar coordination properties; used in MOF synthesis.
3,3'-Dimethyl-2,2'-bipyridineBidentate ligandExhibits enhanced solubility; utilized in organic synthesis.

Uniqueness of 4,4'-Trimethylenedipyridine:

  • The presence of a central trimethylene chain allows for greater flexibility compared to rigid structures like bipyridines.
  • Its linear configuration enhances its ability to form extended structures in coordination polymers.

4,4'-Trimethylenedipyridine (TMDP) has been synthesized through conventional organic routes since the mid-20th century. Early methods focused on coupling reactions between pyridine derivatives, leveraging the reactivity of pyridine nitrogen atoms.

1.1.1 Coupling Reactions
One foundational approach involves the reaction of 4-vinylpyridine with 4-methylpyridine in the presence of potassium and hydroquinone as a reductant in benzene solvent. This method, first reported by Hoffmann-La Roche (US2624738), yields TMDP via a radical-mediated coupling mechanism. The reaction proceeds under mild conditions (room temperature, 20 hours) with moderate yields, though specific percentages are not disclosed in available literature.

1.1.2 Condensation Reactions
Alternative routes employ condensation strategies. For example, the reaction of 4-pyridinecarboxaldehyde with 1,3-propanediamine under reductive amination conditions produces TMDP. While this method is less frequently reported, it highlights the versatility of amine-aldehyde condensation for constructing the trimethylene linker.

1.2 Modern Hydrothermal/Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods have emerged as powerful tools for synthesizing TMDP-based coordination polymers and metal-organic frameworks (MOFs). These techniques leverage high-temperature solvents to control crystal growth and structural motifs.

1.2.1 Hydrothermal Synthesis of TMDP-Based MOFs
A representative method involves reacting TMDP with copper nitrate trihydrate in a methanol/water mixture (1:1 ratio) under ambient conditions. Stirring for 20 hours yields a 2D Cu-MOF, which can be exfoliated into nanosheets via ultrasonication. This approach enables precise control over particle size and surface area, critical for applications in drug delivery and dye removal.

1.2.2 Solvothermal Synthesis of Cadmium Frameworks
Cadmium-based frameworks incorporating TMDP and trimesic acid have been synthesized hydrothermally. Reactions in sealed autoclaves at 175°C produce three-dimensional structures with herringbone or interpenetrated topologies. These methods achieve high crystallinity and enable systematic tuning of pore dimensions (e.g., 3.4 × 11.0 Å in [Cd(HBTC)(TMD)(2)].8.5H₂O).

1.3 Catalytic Systems for Improved Yield and Selectivity
Catalytic systems have been explored to enhance reaction efficiency, particularly in cross-coupling reactions involving pyridine derivatives.

1.3.1 Palladium-Catalyzed Cross-Coupling
Palladium complexes, such as Pd(OAc)₂ with NIXANTPHOS ligands, facilitate the arylation of 4-pyridylmethyl ethers. While not directly synthesizing TMDP, these systems demonstrate the potential for catalytic strategies in constructing pyridine-linked compounds. Reaction conditions (60°C, 12–16 hours) and bases like LiN(SiMe₃)₂ enable high yields (>75%) and selectivity.

1.3.2 Ligand-Mediated Coordination ControlIn coordination polymer synthesis, the choice of ligand (e.g., TMDP vs. 4,4'-bipyridine) critically influences product topology. For example, TMDP’s flexible trimethylene linker enables helical or interpenetrated structures, while rigid ligands favor linear frameworks. Catalytic control over ligand conformation remains an active research area.

4,4'-Trimethylenedipyridine (C₁₃H₁₄N₂) functions as a versatile bridging ligand in coordination chemistry due to its two pyridyl groups separated by a flexible propylene spacer. The nitrogen atoms on the pyridine rings act as σ-donors, enabling coordination with transition metals such as copper(II), cadmium(II), and zinc(II). In the copper(II) complex {Cu(phen)(Tmdipy)(NO₃)H₂O·2.5(H₂O)}ₙ, the ligand adopts a μ₂-bridging mode, connecting two metal centers through its terminal pyridyl groups [4]. The propylene chain’s conformational flexibility allows variable N–Cu–N bond angles (ranging from 120° to 145°), accommodating distortions in octahedral geometries [4].

Table 1: Key Coordination Features of 4,4'-Trimethylenedipyridine in Metal Complexes

Metal CenterCoordination GeometryBond Length (Cu–N, Å)Bridging ModeReference
Cu(II)Distorted Octahedral1.98–2.02μ₂ [4]
Cd(II)Trigonal Bipyramidal2.15–2.18μ₂ [3]

The ligand’s ability to stabilize Jahn-Teller-distorted geometries, as observed in copper(II) complexes, arises from its weak field character, which imposes a (4 + 2) coordination sphere [4]. Compared to rigid analogues like 4,4'-bipyridine, the propylene spacer enhances torsional freedom, enabling adaptive binding in response to steric or electronic perturbations during self-assembly.

Construction of 2D/3D Coordination Polymers

The ligand’s bridging capability and flexibility facilitate the synthesis of multidimensional coordination polymers. In cadmium-organic frameworks, 4,4'-Trimethylenedipyridine links Cd(II) nodes into 2D layered structures, with interlayer distances of 8.7–9.2 Å dictated by the ligand’s span [3]. The incorporation of auxiliary ligands (e.g., nitrate or chloride) modulates network topology:

  • 1D Chains: In the copper(II) polymer, nitrate anions bridge dinuclear [Cu₂(Tmdipy)₂] units into a linear chain [4].
  • 2D Sheets: Cadmium complexes with Tmdipy and carboxylate coligands form sql networks with solvent-accessible voids [3].
  • 3D Frameworks: Rarely reported, but theoretical studies suggest that combining Tmdipy with tetrahedral metal nodes could yield dia-type nets.

Table 2: Dimensionality of Tmdipy-Based Coordination Polymers

MetalAuxiliary LigandDimensionalityPorosity (%)Reference
Cu(II)Nitrate1DNon-porous [4]
Cd(II)Chloride2D18–22 [3]
Zn(II)Sulfate2D12–15 [3]

The ligand’s 7.3 Å span (between pyridyl N atoms) creates larger cavities compared to 4,4'-bipyridine (6.7 Å), enabling guest encapsulation. However, its flexibility often results in interpenetration (discussed in Section 3).

Interpenetration Phenomena in Supramolecular Networks

Interpenetration is a common feature in Tmdipy-based frameworks due to the balance between ligand length and void space. In 2D cadmium polymers, parallel interpenetration reduces pore volume from 22% to 8% while enhancing thermal stability up to 280°C [3]. The propylene spacer’s rotational freedom allows adjacent networks to slide past one another, forming polycatenated architectures.

Key Factors Influencing Interpenetration:

  • Ligand Flexibility: The –CH₂–CH₂–CH₂– spacer permits dihedral angle adjustments (0°–60°), enabling mutual adaptation of competing networks.
  • Solvent Content: High solvent fractions during synthesis template non-interpenetrated structures, but drying often triggers network slippage and interpenetration [3].
  • Metal Node Geometry: Octahedral nodes (e.g., Cu(II)) favor 2-fold interpenetration, while tetrahedral nodes (e.g., Zn(II)) resist entanglement due to mismatched symmetries.

Despite interpenetration, Tmdipy-based polymers retain functionality. For example, the copper(II) complex exhibits luminescence quenching in the presence of nitroaromatics, suggesting potential sensing applications [4].

Physical Description

DryPowde

XLogP3

2.5

UNII

46E636572H

GHS Hazard Statements

Aggregated GHS information provided by 333 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (17.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (82.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17252-51-6

Wikipedia

4,4'-trimethylenedipyridine

General Manufacturing Information

All other basic organic chemical manufacturing
Pyridine, 4,4'-(1,3-propanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types